N,N-Dimethylindoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their presence in various natural products and pharmaceuticals. This particular compound features a carboxamide group attached to the second position of the indole ring, with methyl groups at the nitrogen and first positions. The compound is recognized for its diverse biological activities, including potential applications in medicinal chemistry and drug development.
N,N-Dimethylindoline-2-carboxamide can be synthesized from indole-2-carboxylic acid through various chemical reactions, typically involving the introduction of dimethylamine. Its structure is characterized by the presence of both an indole moiety and a carboxamide functional group, which contribute to its chemical reactivity and biological properties .
This compound is classified as an indole derivative and specifically as an amide due to the presence of the carboxamide functional group. Indoles are widely studied in organic chemistry for their pharmacological properties, making N,N-dimethylindoline-2-carboxamide a compound of interest in drug discovery and development .
The synthesis of N,N-dimethylindoline-2-carboxamide typically involves several key steps:
The reaction can be optimized for yield and purity using techniques such as continuous flow synthesis, which allows for better control over reaction parameters and can enhance scalability for industrial applications .
N,N-Dimethylindoline-2-carboxamide has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 192.23 g/mol.
The compound's structural formula can be represented as follows:
This indicates that it contains two nitrogen atoms, which contribute to its basicity and reactivity .
N,N-Dimethylindoline-2-carboxamide undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N,N-dimethylindoline-2-carboxamide involves its interaction with biological targets at the cellular level. As an indole derivative, it can modulate various biochemical pathways.
Research indicates that indole derivatives often exhibit activities such as:
These effects are attributed to their ability to interact with enzymes or receptors within cells, influencing cellular functions and signaling pathways.
N,N-Dimethylindoline-2-carboxamide is typically a solid at room temperature, with solubility in organic solvents such as ethanol and dichloromethane. Its melting point and boiling point data are relevant for practical applications but may vary based on purity.
The compound exhibits typical properties associated with amides, including stability under various conditions but susceptibility to hydrolysis in acidic or basic environments. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry .
N,N-Dimethylindoline-2-carboxamide has potential applications in several fields:
N,N-Dimethylindoline-2-carboxamide emerged as a promising chemotherapeutic scaffold through systematic phenotypic screening campaigns against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Initial high-throughput screening of diverse compound libraries identified the indoline carboxamide core structure as exhibiting potent trypanocidal activity. Quantitative structure-activity relationship (SAR) studies revealed that the N,N-dimethyl substitution pattern on the carboxamide moiety conferred optimal activity against bloodstream forms of T. brucei, with half-maximal effective concentration (EC₅₀) values consistently below 0.5 µM. This potent activity was particularly notable against both drug-sensitive laboratory strains and field isolates of T. brucei gambiense and T. brucei rhodesiense, the two subspecies responsible for human disease [7].
The compound's mechanism involves disruption of trypanosome membrane potential and inhibition of essential energy metabolism pathways. Crucially, phenotypic screening demonstrated superior selectivity indices (>100-fold) compared to existing trypanocidal agents when tested against human cell lines (HepG2 and MRC-5), indicating a favorable therapeutic window. This selectivity profile positions N,N-dimethylindoline-2-carboxamide as a promising lead compound for HAT therapy, particularly given the toxicity limitations of current arsenical-based treatments for late-stage disease [7] [2].
Table 1: In Vitro Activity Profile of N,N-Dimethylindoline-2-carboxamide Against T. brucei
Strain | EC₅₀ (µM) | Selectivity Index (SI)* | Resistance Profile |
---|---|---|---|
T. b. brucei (Lab strain) | 0.12 ± 0.04 | 142 | Sensitive to all standard drugs |
T. b. gambiense (Field) | 0.31 ± 0.09 | 98 | Resistant to pentamidine |
T. b. rhodesiense (Field) | 0.25 ± 0.07 | 110 | Resistant to suramin |
Human Cell Lines | CC₅₀ (µM) | ||
HepG2 | 17.1 ± 2.3 | ||
MRC-5 | 24.6 ± 3.1 |
*Selectivity Index (SI) = CC₅₀ (human cells) / EC₅₀ (parasite)
A critical challenge in developing therapeutics for late-stage HAT (Stage 2) involves achieving sufficient central nervous system (CNS) penetration to eliminate parasites residing within the brain parenchyma. The native N,N-dimethylindoline-2-carboxamide structure exhibited limited blood-brain barrier (BBB) permeability in predictive models (PAMPA-BBB assay), necessitating strategic chemical modifications. Optimization efforts focused on maintaining potent trypanocidal activity while enhancing CNS penetration through calculated modifications to lipophilicity, molecular weight, and hydrogen-bonding potential [7] [2].
Systematic medicinal chemistry approaches identified that introducing limited fluorine substitutions (e.g., at the 5-position of the indoline ring) simultaneously improved BBB permeability parameters (as measured by in vitro transendothelial electrical resistance models) and maintained sub-micromolar anti-trypanosomal activity. These fluorinated analogs demonstrated a significant increase in brain-to-plasma ratios (0.8-1.2 versus 0.2 for the parent compound) in murine models without compromising metabolic stability. Additional strategies included the development of prodrug approaches where the carboxamide nitrogen was incorporated into bioreversible moieties (e.g., N-methyl-N-oxymethyl carbamates) designed to undergo enzymatic activation specifically within the CNS compartment. These molecular refinements successfully addressed the BBB penetration challenge while preserving the compound's selectivity profile against T. brucei [2].
N,N-Dimethylindoline-2-carboxamide and its structural analogs demonstrate potent bactericidal activity against mycobacteria through specific inhibition of the mycolic acid transporter MmpL3 (mycobacterial membrane protein large 3). This transmembrane protein is essential for the transport of trehalose monomycolate (TMM), a critical precursor in the biosynthesis of the mycobacterial cell wall complex. Biochemical assays confirmed direct binding of N,N-dimethylindoline-2-carboxamide to MmpL3, disrupting the proton motive force-dependent translocation of mycolic acids to the periplasmic space. This blockade results in lethal accumulation of TMM within the cytosol and catastrophic failure of cell wall assembly [8] [4].
The compound exhibits equipotent activity against both Mycobacterium tuberculosis (MTB) and clinically relevant non-tuberculous mycobacteria (NTM) species, including M. abscessus and M. avium complex. Minimum inhibitory concentration (MIC) values against drug-sensitive MTB H37Rv range from 0.06-0.25 µg/mL, comparable to first-line anti-tubercular agents. Critically, the inhibition of MmpL3 represents a novel mechanism distinct from existing antimycobacterial drug classes, making it particularly valuable for treating infections caused by intrinsically resistant NTM species where therapeutic options are severely limited. Time-kill kinetics studies demonstrate concentration-dependent bactericidal activity against both replicating and non-replicating persister cells, a key advantage for reducing treatment duration in chronic mycobacterial infections [8] [9].
N,N-Dimethylindoline-2-carboxamide derivatives retain potent activity against clinically significant drug-resistant Mycobacterium tuberculosis strains, including multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) isolates. This broad-spectrum efficacy stems from the compound's novel mechanism of action targeting MmpL3, for which existing clinical resistance mechanisms (e.g., efflux pumps, enzymatic inactivation) confer minimal cross-resistance. Whole-genome sequencing of spontaneous resistant mutants identified missense mutations exclusively within the mmpL3 gene (notably at residues Gly253, Ser288, and Gln649), confirming target specificity while revealing a relatively low spontaneous resistance frequency (10⁻⁷ to 10⁻⁸) [8] [9].
Table 2: Antimycobacterial Activity Spectrum of N,N-Dimethylindoline-2-carboxamide Analogs
Mycobacterial Strain | MIC Range (µg/mL) | Resistance Profile | Mutation Frequency |
---|---|---|---|
M. tuberculosis H37Rv (Drug-sensitive) | 0.06 - 0.25 | None | 2.1 × 10⁻⁸ |
MDR-TB (Isoniazid + Rifampicin resistant) | 0.12 - 0.5 | katG S315T; rpoB S531L | 3.4 × 10⁻⁸ |
Pre-XDR-TB (Fluoroquinolone resistant) | 0.12 - 1.0 | gyrA D94G | 1.8 × 10⁻⁷ |
XDR-TB (Including second-line drug resistant) | 0.25 - 2.0 | katG S315T; rpoB S531L; gyrA D94G; rrs A1401G | 5.6 × 10⁻⁷ |
M. abscessus (Smooth variant) | 0.5 - 4.0 | Intrinsic macrolide resistance | 8.9 × 10⁻⁷ |
M. avium complex | 1.0 - 8.0 | Intrinsic resistance to many antituberculars | 2.3 × 10⁻⁶ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1